molecular formula C6H6FIN2 B1441349 3-fluoro-4-iodobenzene-1,2-diamine CAS No. 1823902-72-2

3-fluoro-4-iodobenzene-1,2-diamine

Cat. No.: B1441349
CAS No.: 1823902-72-2
M. Wt: 252.03 g/mol
InChI Key: ZCVMOJPPOGMQMR-UHFFFAOYSA-N
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Description

3-fluoro-4-iodobenzene-1,2-diamine: is an aromatic compound with the molecular formula C6H6FIN2. It contains a benzene ring substituted with two amino groups, one fluorine atom, and one iodine atom.

Scientific Research Applications

Chemistry: 3-fluoro-4-iodobenzene-1,2-diamine is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It may be used in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

Industry: Industrially, 1,2-diamino-3-fluoroiodobenzene is valuable for the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in the development of new polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-fluoro-4-iodobenzene-1,2-diamine can be synthesized through various methods. One common approach involves the halogenation of 1,2-diaminobenzene followed by selective fluorination and iodination. The reaction conditions typically involve the use of halogenating agents such as N-iodosuccinimide (NIS) and N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents .

Industrial Production Methods: Industrial production of 1,2-diamino-3-fluoroiodobenzene may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-fluoro-4-iodobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1,2-diamino-3-fluoroiodobenzene involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine and iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1,2-Diamino-4-fluorobenzene
  • 1,2-Diamino-3-chloroiodobenzene
  • 1,2-Diamino-3-bromoiodobenzene

Comparison: 3-fluoro-4-iodobenzene-1,2-diamine is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to form specific halogen bonds. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable for specialized applications in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

3-fluoro-4-iodobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FIN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVMOJPPOGMQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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